molecular formula C9H11NO5S2 B14439110 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate CAS No. 78194-51-1

4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate

Katalognummer: B14439110
CAS-Nummer: 78194-51-1
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: VOXWKXZBPMQUJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is an organic compound that belongs to the class of phenyl sulfates This compound is characterized by the presence of an acetamido group, a methylsulfanyl group, and a phenyl hydrogen sulfate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate typically involves the acylation of 4-amino-2-(methylsulfanyl)phenol with acetic anhydride, followed by the sulfonation of the resulting product with sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo redox reactions, influencing cellular processes. The phenyl hydrogen sulfate moiety can participate in sulfonation reactions, affecting the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenyl hydrogen sulfate: A simpler analog without the acetamido and methylsulfanyl groups.

    4-Acetamidophenyl hydrogen sulfate: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)phenyl hydrogen sulfate: Lacks the acetamido group.

Uniqueness

4-Acetamido-2-(methylsulfanyl)phenyl hydrogen sulfate is unique due to the presence of both acetamido and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Eigenschaften

CAS-Nummer

78194-51-1

Molekularformel

C9H11NO5S2

Molekulargewicht

277.3 g/mol

IUPAC-Name

(4-acetamido-2-methylsulfanylphenyl) hydrogen sulfate

InChI

InChI=1S/C9H11NO5S2/c1-6(11)10-7-3-4-8(9(5-7)16-2)15-17(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14)

InChI-Schlüssel

VOXWKXZBPMQUJH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.